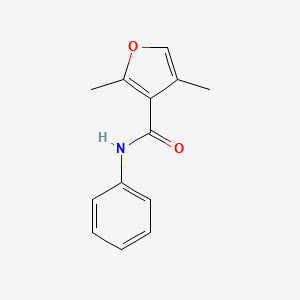

2,4-dimethyl-N-phenylfuran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-8-16-10(2)12(9)13(15)14-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRDELHCVAOOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586484 | |

| Record name | 2,4-Dimethyl-N-phenylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-18-9 | |

| Record name | 2,4-Dimethyl-N-phenyl-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-N-phenylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl N Phenylfuran 3 Carboxamide and Its Analogues

Established Synthetic Pathways to Furan-3-Carboxamides

The construction of furan-3-carboxamides is typically achieved through a combination of methods to form the furan (B31954) ring and subsequently create the amide bond.

Building the furan ring system often involves several discrete chemical steps. A common strategy is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under non-aqueous acidic conditions. tubitak.gov.trrsc.org This method is fundamental to furan synthesis, though the preparation of the required 1,4-dicarbonyl precursor can itself be a multistep process. acs.org

Another significant multistep pathway begins with a dihydrofuran precursor. For instance, a convenient synthesis of furan-3-carboxylic acid derivatives starts from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This precursor is treated with a reagent like N-bromosuccinimide (NBS) in carbon tetrachloride to induce aromatization, yielding a 3-trichloroacetylfuran. researchgate.net This intermediate is then primed for conversion into the desired carboxamide. This approach highlights how a stable, non-aromatic precursor can be effectively converted to the furan core through a controlled chemical transformation.

Table 1: Key Reactions in Multistep Furan Core Synthesis

| Reaction Name | Description | Precursor Type |

|---|---|---|

| Paal-Knorr Furan Synthesis | Cyclization of a 1,4-dicarbonyl compound to form a furan ring, typically under acidic conditions. tubitak.gov.trrsc.org | 1,4-Dicarbonyl Compound |

| Aromatization of Dihydrofurans | Conversion of a 2,3-dihydrofuran (B140613) derivative into a furan ring, often via an elimination reaction. researchgate.net | Dihydrofuran |

| Hydrolytic Ring Cleavage | The reverse reaction of furan formation, where a furan is hydrolyzed under acidic conditions to yield a 1,4-dicarbonyl compound, demonstrating the furan's role as a stable precursor to this functionality. acs.org | Furan |

The formation of the amide bond is a critical step in the synthesis of furan-3-carboxamides. This transformation typically involves the coupling of a furan-3-carboxylic acid (or its activated derivative) with an amine.

A variety of coupling reagents are employed to facilitate this reaction, which converts the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and minimize side reactions. luxembourg-bio.comnih.gov Other effective coupling reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

An alternative strategy involves the nucleophilic displacement of a functional group on the furan ring. For example, a 3-trichloroacetylfuran can react directly with various primary and secondary amines to form the corresponding furan-3-carboxamides in high yields. researchgate.net This method leverages the trichloromethyl group as an effective leaving group under basic conditions.

Modern optimization techniques, such as microwave-assisted synthesis, have been shown to accelerate these reactions, offering a milder and more efficient route to furan-based amides and esters. researchgate.net

Table 2: Common Amide Bond Formation Strategies

| Method | Reagents | Key Features |

|---|---|---|

| Coupling Reagent-Mediated Amidation | Carboxylic Acid, Amine, Coupling Reagent (e.g., DCC, EDC, CDI). luxembourg-bio.comnih.govnih.gov | Widely applicable, high yields, can be optimized with additives. |

| Nucleophilic Displacement | 3-Trichloroacetylfuran, Amine. researchgate.net | Direct formation of the amide bond by displacing the trichloromethyl group. |

| From Acyl Chlorides | Furan-3-acyl chloride, Amine. researchgate.netnii.ac.jp | Highly reactive acyl chloride intermediate ensures efficient reaction with the amine. |

| Microwave-Assisted Synthesis | Carboxylic Acid, Amine, Coupling Reagent, Microwave Irradiation. researchgate.net | Reduced reaction times and often milder conditions. |

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the rapid assembly of highly substituted furans. tubitak.gov.tr These reactions combine three or more starting materials in a single reaction vessel to form the product, avoiding the need for isolating intermediates. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. bohrium.comresearchgate.net

A common MCR for synthesizing polysubstituted furans involves the reaction of an arylglyoxal, a 1,3-dicarbonyl compound (like acetylacetone), and a third component such as a phenol, often catalyzed by a simple base like triethylamine. tubitak.gov.tr This strategy allows for the construction of complex furan structures with a variety of substituents in excellent yields. Other catalytic systems, including those based on gold, copper, and palladium, have also been employed to facilitate different types of multicomponent furan syntheses. organic-chemistry.org These methods provide a powerful and flexible platform for generating diverse furan derivatives. rsc.orgbohrium.com

Advanced Functionalization and Derivatization Strategies

Once the core furan-3-carboxamide (B1318973) structure is assembled, further chemical modifications can be performed to create a diverse library of analogues. These strategies focus on altering the substituents on both the furan ring and the N-phenyl group.

The furan ring itself can be chemically modified, although its aromaticity is less than that of benzene, making it susceptible to both substitution and ring-opening reactions. acs.org The existing substituents on the furan ring, such as the methyl and carboxamide groups in the target molecule, will direct the position of any subsequent electrophilic substitution reactions.

While direct C-H functionalization of simple furans can be challenging, advanced catalytic methods are emerging. For example, palladium-catalyzed C-H arylation has been successfully applied to benzofuran (B130515) systems, suggesting potential applicability to furan-carboxamides for introducing new aryl groups onto the heterocyclic core. mdpi.com

More drastic modifications include ring-opening reactions. For instance, an azide-induced ring-opening of 2-(2-azidobenzyl)furans has been used to synthesize functionalized indoles, demonstrating a creative transformation of the furan scaffold. researchgate.net Additionally, the furan ring can serve as a masked carboxylic acid, as it can be oxidatively degraded under mild conditions using reagents like RuCl₃/NaIO₄ to reveal a carboxylic acid functionality. osi.lv

The N-phenyl portion of the molecule offers a straightforward handle for structural diversification. The most common method for achieving this is to utilize a variety of substituted anilines during the amide bond formation step. By reacting the furan-3-carboxylic acid or its activated derivative with different anilines (e.g., those bearing methoxy, methyl, or halogen substituents), a wide range of N-aryl carboxamide analogues can be readily synthesized. nih.govnii.ac.jp

This strategy has been effectively used to create libraries of furan- and benzofuran-carboxamides for various applications. nih.govnih.gov For example, one study detailed the synthesis of diverse furan-2-carboxamides by coupling furoic acid with various linkers and substituted anilines. nih.gov In another example, N-phenylbenzofuran-2-carboxamides were synthesized and then further modified by N-alkylation at the amide nitrogen, showcasing a two-step diversification of the amide moiety. nih.gov This highlights the modularity of the synthetic approach, where the N-aryl group can be easily varied to tune the properties of the final compound. tubitak.gov.tr

Heterocyclic Hybridization and Ring Annulation Approaches

The fusion or hybridization of the furan-3-carboxamide core with other heterocyclic systems is a prominent strategy for creating novel chemical entities. These approaches often leverage the inherent reactivity of the furan ring, which can act as a synthon for constructing more complex polycyclic or linked heterocyclic structures.

Hybridization via Cycloaddition and Ring Transformation:

The furan ring can undergo transformations to generate different five- or six-membered heterocycles. A common method involves a [3+2] cycloaddition reaction, where the furan acts as the two-atom component. For instance, the furan ring can be a precursor to pyrazole (B372694) or isoxazole (B147169) moieties. researchgate.net The synthesis of isoxazole-carboxamide derivatives, for example, can be achieved through the coupling of an isoxazole-carboxylic acid with an aniline (B41778) derivative. rsc.org This modular approach allows for the generation of a library of hybrid compounds by varying the substituents on either the furan or the incoming heterocyclic precursor.

In some cases, the furan ring itself is constructed and then immediately transformed. The reaction of N-Boc-masked chloroxime with a base generates a nitrile oxide in situ. This reactive intermediate can then undergo a 1,3-dipolar cycloaddition with an appropriately substituted alkyne to yield the isoxazole ring system. rsc.org Similarly, pyrazole-hybrid molecules can be synthesized through the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, a classic approach in heterocyclic chemistry. researchgate.netorganic-chemistry.org The furan-3-carboxamide can be modified to contain a 1,3-dicarbonyl-like functionality, which then serves as the substrate for cyclocondensation with a hydrazine, yielding a pyrazole-furan hybrid.

Ring Annulation:

Ring annulation, the process of building a new ring onto an existing structure, is another powerful tool. libretexts.org For furan derivatives, this can involve reactions that utilize the C4 and C5 positions of the furan ring. While specific examples for 2,4-dimethyl-N-phenylfuran-3-carboxamide are not extensively documented, general principles of furan annulation apply. For instance, a Diels-Alder reaction could theoretically be employed, where the furan acts as a diene, followed by further chemical manipulation of the resulting bicyclic adduct. More commonly, the furan ring is opened and then re-closed in a different manner. Acid-catalyzed rearrangements of cycloadducts derived from furans can lead to the formation of functionalized isoxazoles or pyrazoles through spirocyclic intermediates and subsequent furan ring-opening. researchgate.net

A notable strategy involves the synthesis of fused systems like 2H-furo[2,3-c]pyrazoles. This can be accomplished through a metal-catalyzed ring-closure reaction. The process starts with a Pd-catalyzed coupling of a 4-iodo-pyrazol-3-ol with an alkyne, followed by a silver(I)-mediated cyclization to form the fused furan ring. nih.gov

| Starting Material Type | Reagent/Condition | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Furan-derived Cycloadduct | Trifluoroacetic Acid (TFA) | Isoxazole or Pyrazole | Ring-Opening/Rearrangement | researchgate.net |

| 4-Iodo-1-phenyl-1H-pyrazol-3-ol + Alkyne | 1. Pd-Catalysis 2. AgOTf | 2H-furo[2,3-c]pyrazole | Coupling/Annulation | nih.gov |

| Isoxazole-Carboxylic Acid + Aniline | EDCI, DMAP | Isoxazole-Carboxamide | Amide Coupling | rsc.org |

| 1,3-Dicarbonyl Compound + Hydrazine | Acid or Base Catalysis | Pyrazole | Cyclocondensation | researchgate.net |

Catalytic Methodologies in Chemical Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules. Both transition metal and acid catalysis play crucial roles in the modification and elaboration of the this compound framework.

Transition metal catalysis, particularly with palladium, provides powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the functionalization of the furan ring or the phenyl group of furan-3-carboxamide analogues. researchgate.netdntb.gov.ua

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an organic halide or triflate. wikipedia.org For furan-3-carboxamide derivatives, a halogen atom (e.g., bromine or iodine) can be introduced at a specific position on the furan or phenyl ring, which then serves as a handle for coupling. For example, 2-bromobenzo[b]furans undergo efficient coupling with alkenylaluminum reagents using a PdCl₂/XantPhos catalyst system to yield 2-alkenylbenzo[b]furans. rsc.orgnih.gov Similarly, 4-tosyl-2(5H)-furanone can be coupled with various boronic acids using a palladium catalyst like PdCl₂(PPh₃)₂ to generate 4-substituted furanones. ysu.am These methods are directly applicable to halo-substituted furan-3-carboxamides for introducing new aryl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It allows for the direct synthesis of arylamines from aryl halides under relatively mild conditions, replacing harsher classical methods. wikipedia.org For a precursor like 2,4-dimethyl-N-(halo-phenyl)furan-3-carboxamide, this reaction could be used to introduce a variety of primary or secondary amines, expanding the structural diversity of the molecule. The choice of phosphine (B1218219) ligand is critical for the success of these couplings, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

| Reaction Name | Substrates | Catalyst System (Example) | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Furan Halide + Boronic Acid | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | Biaryl or Aryl-Furan | wikipedia.orgmdpi.com |

| Suzuki-Miyaura Coupling | 4-Tosyl-2(5H)-furanone + Boronic Acid | PdCl₂(PPh₃)₂, KF | C(sp²)-C(sp²) | 4-Aryl-2(5H)-furanone | ysu.am |

| Negishi-type Coupling | 2-Bromobenzo[b]furan + Alkenylaluminum | PdCl₂, XantPhos | C(sp²)-C(sp²) | 2-Alkenylbenzo[b]furan | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Precursor, Phosphine Ligand, Base | C(Aryl)-N | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Direct C-H Arylation | 2-Butylfuran + 4-Bromoacetophenone | PEPPSI-type Pd(II) complex, KOAc | C(sp²)-C(sp²) | Aryl-Furan | mdpi.com |

Acid catalysis provides a complementary set of tools for transforming furan-3-carboxamides, often by promoting cyclization or condensation reactions that can dramatically alter the molecular framework.

Condensation Reactions: Furan rings, particularly those with electron-donating groups, are susceptible to electrophilic attack at the 2- and 5-positions. In the presence of a strong acid like sulfuric acid, furan derivatives can condense with aldehydes. scispace.com The reaction is initiated by protonation of the aldehyde, which increases its electrophilicity, followed by nucleophilic attack from the furan ring. For a compound like this compound, the unsubstituted 5-position is a likely site for such electrophilic substitution, allowing for the coupling of two furan units via an alkylidene bridge. scispace.com

Ring-Opening and Recyclization: A powerful application of acid catalysis involves the ring-opening of the furan moiety, which generates a 1,4-dicarbonyl intermediate. rsc.orgresearchgate.net This intermediate can then undergo subsequent intramolecular cyclization to form new ring systems. For example, N-(furfuryl)anthranilamides, when treated with an acid system like HCl/AcOH, can undergo furan ring opening followed by a double condensation to form both a diazepine (B8756704) and a pyrrole (B145914) ring in a single step, yielding pyrrolo[1,2-a] nih.govysu.ambenzodiazepines. rsc.org This strategy highlights the furan ring's role as a masked 1,4-dicarbonyl synthon, enabling access to complex heterocyclic scaffolds that would be difficult to synthesize directly. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms in Synthetic Routes

Understanding the step-by-step pathway of a reaction is crucial for its optimization and rational application. The mechanisms for the key catalytic transformations involving furan-3-carboxamides have been studied extensively.

Mechanism of Palladium-Catalyzed Cross-Coupling:

The Suzuki-Miyaura coupling generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. libretexts.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or furan halide (R¹-X), forming a Pd(II) intermediate (R¹-Pd-X). This step is often rate-determining.

Transmetalation: The organoboron species (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²).

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The Buchwald-Hartwig amination follows a similar catalytic cycle. wikipedia.orgyoutube.com

Oxidative Addition: A Pd(0) species adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium, and a base removes a proton from the nitrogen to form a palladium-amido complex.

Reductive Elimination: This key step involves the formation of the new C-N bond as the aryl group and the amido ligand are eliminated from the palladium, yielding the arylamine product and regenerating the Pd(0) catalyst.

Mechanism of Acid-Catalyzed Reactions:

Acid-catalyzed reactions of furans typically involve the protonation of either the furan ring oxygen or a substituent. youtube.com

In electrophilic condensation , the acid protonates the carbonyl oxygen of an aldehyde, creating a highly electrophilic carbocation. scispace.com The electron-rich furan ring then acts as a nucleophile, attacking the carbocation. Subsequent dehydration leads to the final condensation product.

In furan ring-opening , the reaction is initiated by protonation of the furan ring, which disrupts its aromaticity and makes it susceptible to nucleophilic attack (e.g., by water). rsc.org This leads to a hemiacetal intermediate that opens to reveal a 1,4-dicarbonyl compound. This diketone can then undergo further intramolecular reactions, such as condensation with an amine group present in the same molecule, to form new heterocyclic rings like pyrroles or diazepines. rsc.org The efficiency and pathway of this process are highly dependent on the substituents present on the furan ring. rsc.org

Iii. Advanced Structural Characterization and Spectroscopic Probes of 2,4 Dimethyl N Phenylfuran 3 Carboxamide

Comprehensive Spectroscopic Confirmation of Molecular Architecture

Spectroscopic techniques are indispensable for confirming the covalent framework of 2,4-dimethyl-N-phenylfuran-3-carboxamide. Each method probes different aspects of the molecule's structure, and together they provide a complete picture of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the proton (¹H) and carbon (¹³C) environments within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton. The protons of the two methyl groups attached to the furan (B31954) ring would likely appear as sharp singlets in the upfield region. The single proton on the furan ring would also produce a singlet. The protons of the phenyl group would exhibit a more complex pattern of multiplets in the aromatic region of the spectrum. The amide proton (N-H) would typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the amide, the carbons of the furan ring, the carbons of the phenyl ring, and the carbons of the two methyl groups. The chemical shift of the carbonyl carbon would be the most downfield, characteristic of its electron-deficient nature.

For the related isomer, 2,5-dimethyl-N-phenylfuran-3-carboxamide, ¹³C NMR spectral data has been reported and is presented in the table below for illustrative purposes. nih.gov

| Assignment (for 2,5-dimethyl-N-phenylfuran-3-carboxamide) | Expected Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~164 |

| Furan Ring Carbons | ~110-150 |

| Phenyl Ring Carbons | ~120-140 |

| Methyl Carbons (CH₃) | ~10-20 |

This interactive table is based on expected values and data for the related isomer 2,5-dimethyl-N-phenylfuran-3-carboxamide.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O). Another significant band, corresponding to the N-H stretching of the amide, would appear in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide would be observed in the range of 1200-1400 cm⁻¹. Absorptions related to the C-H bonds of the aromatic and methyl groups, as well as the C-O-C stretching of the furan ring, would also be present.

For comparison, the table below shows characteristic IR absorption bands for furan-3-carboxamide (B1318973) derivatives.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Amide N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic & Methyl) | 2850-3100 |

| Amide C=O Stretch | 1650-1680 |

| C=C Stretch (Aromatic & Furan) | 1400-1600 |

| C-O-C Stretch (Furan) | 1000-1300 |

This interactive table is based on generally accepted ranges for the indicated functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (215.25 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the furan and phenyl moieties. For instance, a prominent fragment might be observed corresponding to the 2,4-dimethylfuran-3-carbonyl cation or the anilinium cation.

The molecular weight of the related isomer, 2,5-dimethyl-N-phenylfuran-3-carboxamide, is also 215.25 g/mol . nih.gov

| Analysis | Expected Value for C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Exact Mass | 215.0946 g/mol |

This interactive table is based on the theoretical values for the molecular formula C₁₃H₁₃NO₂. nih.govnih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While no specific X-ray crystallographic data for this compound has been found in the searched literature, studies on similar structures, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, have shown that the amide group can form intermolecular hydrogen bonds, leading to the formation of chains or more complex networks in the solid state. nih.gov A similar arrangement could be anticipated for the title compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₃H₁₃NO₂, the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values, typically within a ±0.4% margin, to validate the empirical formula of the synthesized compound. researchgate.net

No specific experimental elemental analysis data for this compound was found in the reviewed sources. However, the theoretical percentages are presented below.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 72.54 |

| Hydrogen (H) | 6.09 |

| Nitrogen (N) | 6.51 |

| Oxygen (O) | 14.86 |

This interactive table is based on the theoretical elemental composition of C₁₃H₁₃NO₂.

Iv. Theoretical and Computational Chemistry Investigations of 2,4 Dimethyl N Phenylfuran 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular characteristics from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. DFT is widely employed to calculate a variety of electronic properties and reactivity descriptors that explain a molecule's stability and chemical behavior. nih.gov

For 2,4-dimethyl-N-phenylfuran-3-carboxamide, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), would first involve geometry optimization to find the molecule's most stable three-dimensional structure. nih.govmdpi.com From this optimized structure, key electronic properties can be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. nih.gov The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. nih.gov The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Reactivity Descriptors: DFT allows for the calculation of global and local reactivity descriptors. Global descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a general overview of the molecule's reactivity. nih.govmdpi.com Local reactivity is often analyzed using Fukui functions (f(r)), which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.netnih.gov It is used to predict sites for electrophilic and nucleophilic attack, with red regions (negative potential) indicating electron-rich areas susceptible to electrophilic attack and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack. nih.gov For this compound, the carbonyl oxygen and the furan (B31954) oxygen would likely be regions of negative potential, while the amide proton would be a region of positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Symbol | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical stability and reactivity nih.gov |

| Electronegativity | χ | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.79 eV | Propensity to act as an electrophile researchgate.net |

Quantum chemical calculations are highly effective in predicting spectroscopic data and exploring the conformational flexibility of molecules. nih.gov

Conformational Analysis: Molecules like this compound can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds (e.g., the bond between the furan ring and the carbonyl group, and the C-N amide bond). Conformational analysis using quantum mechanics involves calculating the potential energy surface to identify stable conformers (energy minima) and the energy barriers for their interconversion. nih.gov This provides insight into the molecule's flexibility and the most likely shapes it will adopt.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov A detailed assignment of vibrational modes can be achieved using Potential Energy Distribution (PED) analysis, which clarifies the contribution of different internal coordinates (stretching, bending) to each vibrational band. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. nih.govnih.gov These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of the transitions, helping to interpret experimental UV-Vis spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Wavenumber/Wavelength (Hypothetical) | Assignment |

| IR Frequency | ~3350 cm-1 | N-H stretching |

| IR Frequency | ~1670 cm-1 | C=O (Amide I) stretching researchgate.net |

| IR Frequency | ~1540 cm-1 | N-H bending (Amide II) researchgate.net |

| Raman Frequency | ~1600 cm-1 | Phenyl ring C=C stretching |

| UV-Vis Absorption | λmax ≈ 275 nm | π → π* transition (phenyl and furan chromophores) |

Molecular Modeling and Simulation Approaches in Drug Discovery

Computational techniques are indispensable in modern drug discovery for identifying potential drug candidates and optimizing their interactions with biological targets. easychair.org

Molecular docking is a computational method that predicts the preferred orientation, or "pose," of a ligand when it binds to a macromolecular target, such as a protein. easychair.orgscienceopen.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and ranking them using a scoring function, which estimates the binding affinity. scienceopen.com

For this compound, docking studies would be performed against specific protein targets to hypothesize its potential biological activity. Given that similar furan carboxamide structures have been investigated as anti-inflammatory agents, a relevant target could be an enzyme like cyclooxygenase (COX) or a protein involved in neuroinflammation. researchgate.net The results would predict the binding energy (often in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Human Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen bond with carbonyl oxygen |

| Val523, Leu352 | Hydrophobic interaction with phenyl ring | ||

| Ser530 | Hydrogen bond with amide N-H | ||

| HMGB1 Box A (Neuroinflammation) researchgate.net | -7.9 | Lys12, Glu45 | Hydrogen bond with amide group |

| Phe38, Ile58 | Hydrophobic interaction with furan ring |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein. researchgate.net

An MD simulation of the this compound-protein complex, generated from a top-ranked docking pose, would be run for a duration of nanoseconds to microseconds. Key parameters are analyzed to evaluate stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD value over time suggests the complex is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or ligand atoms. researchgate.net High RMSF values in certain protein loops might indicate conformational changes upon ligand binding.

MD simulations provide a more rigorous assessment of binding stability than docking alone and can help refine the understanding of the interactions driving complex formation. researchgate.netnih.gov

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Observation (Hypothetical) | Significance |

| Simulation Time | 100 ns | Duration to observe system equilibration and stability. |

| Protein Backbone RMSD | Average: 1.8 Å (stable after 10 ns) | Indicates the overall protein structure remains stable with the ligand bound. researchgate.net |

| Ligand RMSD | Average: 1.2 Å | Shows the ligand remains stably bound in the active site without dissociating. |

| Key Hydrogen Bonds | Maintained >85% of simulation time | Confirms the persistence of crucial interactions predicted by docking. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations, IC₅₀) is required. frontiersin.org For each molecule, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Steric descriptors: Related to the 3D shape of the molecule (e.g., molecular volume).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates a selection of these descriptors with the observed activity. mdpi.com The predictive power of the model is assessed through internal and external validation using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). frontiersin.orgnih.gov A robust QSAR model can then be used to predict the activity of this compound and guide the design of new analogues with potentially improved potency.

Table 5: Hypothetical QSAR Model for Furan Carboxamide Derivatives

| Model Parameter | Value (Hypothetical) | Description |

| Training Set Size | 30 compounds | Number of compounds used to build the model. frontiersin.org |

| Test Set Size | 10 compounds | Number of compounds used to validate the model. nih.gov |

| R² (Coefficient of determination) | 0.85 | Goodness of fit for the training set. |

| Q² (Cross-validation coefficient) | 0.72 | Indicates good internal predictive ability. nih.gov |

| R²pred (External validation) | 0.79 | Indicates good predictive ability for an external test set. |

| Important Descriptors | LogP, Dipole Moment, Molecular Surface Area | Suggests that lipophilicity, polarity, and size are key drivers of activity. |

Automated Mechanistic Studies in Computational Homogeneous Catalysis related to Compound Synthesis

The synthesis of complex organic molecules like this compound often relies on homogeneous catalysis. Understanding the intricate mechanisms of these catalytic cycles is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts. Automated mechanistic study workflows, which combine high-throughput quantum chemical calculations with automated reaction network exploration, have emerged as a powerful strategy in this endeavor. researchgate.netacs.org These automated approaches can systematically explore vast and complex chemical reaction spaces without user bias, identifying plausible intermediates and transition states. mdpi.com

For the synthesis of this compound, a plausible route involves the palladium-catalyzed coupling of a pre-functionalized furan ring with an aniline (B41778) derivative. For instance, a palladium-catalyzed carbonylation of a 3-iodo-2,4-dimethylfuran followed by an in-situ amidation with aniline represents a viable synthetic strategy. An automated computational workflow could be employed to investigate the entire catalytic cycle of such a reaction.

The process would typically begin by defining the reactants, catalyst, and potential side products within the system. The automated software would then explore the potential energy surface of the reaction, identifying key elementary steps such as oxidative addition, migratory insertion of carbon monoxide, and reductive elimination. nih.gov For each proposed intermediate and transition state, geometric optimization and frequency calculations would be performed using Density Functional Theory (DFT). rsc.orgresearchgate.net

These calculations would yield crucial data, including the free energies of all stationary points along the reaction coordinate. This information allows for the construction of a detailed reaction energy profile, which can pinpoint the rate-determining step and identify any potential catalytic dead-ends or side reactions. Furthermore, by systematically varying the ligands on the palladium catalyst or the nature of the leaving group on the furan substrate in an automated fashion, a large number of potential reaction pathways can be screened computationally. rsc.org This high-throughput screening can accelerate the discovery of optimal catalytic systems.

The table below presents hypothetical data that would be generated from an automated mechanistic study of a palladium-catalyzed synthesis of this compound. The data illustrates the computed free energies for the key steps in a proposed catalytic cycle, comparing two different phosphine (B1218219) ligands on the palladium catalyst.

Interactive Data Table: Computed Free Energies (kcal/mol) for Proposed Catalytic Cycle Steps

| Step | Species | Ligand A (e.g., PPh₃) | Ligand B (e.g., P(o-tol)₃) |

| 1. Oxidative Addition | Pd(0)L₂ + 3-iodo-2,4-dimethylfuran → [Pd(II)(3-furyl)(I)L₂] | ΔG = +15.2 | ΔG = +12.5 |

| 2. CO Insertion | [Pd(II)(3-furyl)(I)L₂] + CO → [Pd(II)(CO-3-furyl)(I)L₂] | ΔG = -5.8 | ΔG = -7.1 |

| 3. Amine Coordination | [Pd(II)(CO-3-furyl)(I)L₂] + Aniline → [Pd(II)(CO-3-furyl)(I)(Aniline)L₂] | ΔG = -2.1 | ΔG = -3.0 |

| 4. Reductive Elimination | [Pd(II)(CO-3-furyl)(I)(Aniline)L₂] → Product + Pd(0)L₂ + HI | ΔG‡ = +25.4 | ΔG‡ = +22.1 |

Note: ΔG represents the reaction free energy for a given step, while ΔG‡ represents the activation free energy for the rate-determining reductive elimination step. The data is hypothetical and for illustrative purposes.

The findings from such an automated study would reveal that Ligand B, with its bulkier and more electron-donating nature, lowers the activation barrier for the rate-determining reductive elimination step, suggesting it would be a more efficient ligand for this transformation. This type of detailed, computationally-driven mechanistic investigation is invaluable for the rational design of catalysts and the optimization of synthetic routes for compounds like this compound. rsc.org

V. Biological Activity and Mechanistic Insights of Furan 3 Carboxamide Derivatives

Antimicrobial and Antifungal Research

The furan-3-carboxamide (B1318973) scaffold has been a focal point of research for developing new antimicrobial agents. Derivatives have been synthesized and evaluated against a wide array of microbial pathogens, demonstrating varied and sometimes significant levels of activity.

A study focusing on a series of furan-3-carboxamides reported their in vitro antimicrobial activity against yeast, filamentous fungi, bacteria, and algae. nih.govderpharmachemica.com The research highlighted that some of the synthesized compounds exhibited notable antimicrobial effects. nih.gov In another study, carbamothioyl-furan-2-carboxamide derivatives showed significant anti-fungal activity, which was more prominent than their anti-bacterial effects. mdpi.com The increased lipophilicity from aromatic moieties in these structures is thought to aid in penetrating microbial cell walls. mdpi.com

Heteroaryl analogs of nitazoxanide, including N-(5-nitrothiazol-2-yl)-furan-3-carboxamide, have emerged as potent broad-spectrum antimicrobial agents. ekb.eg These compounds have shown inhibitory zones ranging from 14–22 mm, in some cases greater than the parent drug, nitazoxanide. ekb.eg Similarly, research on benzofuran (B130515) carboxamide derivatives found that many of the compounds were active against Klebsiella pneumoniae and Pseudomonas aeruginosa.

The following interactive table summarizes the findings from various studies on the antimicrobial evaluation of furan-carboxamide derivatives.

| Compound/Derivative Class | Evaluated Against | Key Findings | Citations |

| Furan-3-carboxamides | Yeast, filamentous fungi, bacteria, algae | Exhibited significant in vitro antimicrobial activity. | nih.gov |

| Carbamothioyl-furan-2-carboxamides | Staphylococcus aureus, Escherichia coli, Fusarium brachygibbosum, Aspergillus niger | Showed significant antimicrobial activity, with more prominent effects against fungi. | mdpi.com |

| N-(5-nitrothiazol-2-yl)-furan-3-carboxamide | Gram-positive and Gram-negative bacteria, fungi | Displayed broad-spectrum antimicrobial activity with large zones of inhibition. | ekb.eg |

| Amide fungicides (including furan (B31954) carboxamides) | Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, Botrytis cinerea | Some compounds showed excellent, wide-spectrum antifungal activity. | nih.gov |

The antimicrobial action of furan-3-carboxamide derivatives is achieved through the disruption of essential life processes in pathogens, which involves targeting specific enzymes and cellular pathways.

A primary antifungal mechanism for certain amide fungicides, a class that includes furan carboxamides like furametpyr, is the inhibition of succinate (B1194679) dehydrogenase (SDH), or complex II, in the mitochondrial respiratory chain. nih.gov By acting as SDH inhibitors (SDHIs), these compounds disrupt the tricarboxylic acid cycle, which interferes with cellular respiration and leads to pathogen death. nih.gov Another key fungal target is the enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors essential for fungal cell wall integrity. google.com

In bacteria, particularly anaerobic pathogens, the mechanism can involve the inhibition of the pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme. nih.gov The active form of the drug is thought to interact with thiamine (B1217682) pyrophosphate, a cofactor of the enzyme, thereby preventing pyruvate from binding. nih.gov For some derivatives, the mode of action is linked to the inhibition of bacterial actin MreB, a protein crucial for cell shape and division. mdpi.com Furthermore, some furan-based compounds have been shown to possess anti-quorum sensing properties by targeting regulators like LasR in P. aeruginosa, which prevents the formation of biofilms, complex structures that protect pathogens from antimicrobial agents. nih.gov Another proposed mechanism involves direct reactivity with thiol groups on proteins, causing widespread damage within the microbial cell. researchgate.net

Antineoplastic and Antiproliferative Investigations

Furan-3-carboxamide derivatives, particularly those fused with other ring systems, have demonstrated significant potential as anticancer agents. Their antiproliferative activity has been documented across a range of human cancer cell lines.

A notable class of these compounds, anthra[2,3-b]furan-3-carboxamides, has shown high antiproliferative potency against various tumor cell lines, including murine leukemia (L1210), human cervical carcinoma (HeLa), myeloid leukemia (K562), and colon carcinoma (HCT116). nih.gov These compounds inhibit cancer cell proliferation at submicromolar or low micromolar concentrations. nih.gov Importantly, they have also proven effective against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (Pgp) or have an inactivated p53 gene, which are common mechanisms of drug resistance in cancer. nih.gov Mechanistic studies revealed that these derivatives can induce apoptotic cell death, which is often preceded by an arrest of the cell cycle in the G2/M phase. nih.gov Similarly, a novel furan-2-carboxamide was found to induce G2/M arrest and potentiate apoptosis in cancer cells. nih.gov

The table below provides a summary of the in vitro cytostatic and cytotoxic findings for various furan-carboxamide derivatives.

| Compound/Derivative Class | Cancer Cell Lines | Observed Effects | Citations |

| Anthra[2,3-b]furan-3-carboxamides | L1210, HeLa, K562, HCT116 (including drug-resistant sublines) | High antiproliferative potency (submicromolar IC50); induction of apoptosis; G2/M cell cycle arrest. | nih.gov |

| Naphtho[2,3-b]furan-3-carboxamide | Not specified | Reduced cell viability by over 60% at a 10 µM concentration. | nih.gov |

| Furan-2-carboxamide derivative (SH09) | HeLa and others | Potent cytotoxic effect; induction of G2/M arrest and accumulation of subG1 population. | nih.gov |

| Indeno[1,2-b]indole derivative (4p) | A431, A549, LNCaP, MCF7 | Strong reduction in proliferation rate; induction of apoptosis. | nih.gov |

A critical component of the anticancer activity of certain furan-3-carboxamide derivatives is their ability to interact directly with DNA and modulate the function of topoisomerases. nih.gov Topoisomerases are vital enzymes that resolve the topological challenges of DNA during replication and transcription, making them established targets for cancer chemotherapy.

It has been hypothesized and subsequently shown that complex derivatives like anthra[2,3-b]furan-3-carboxamides retain the key cytotoxic properties of anthraquinones, namely the ability to bind to double-stranded DNA and inhibit topoisomerases. nih.gov Mechanistic studies have confirmed that these compounds can function as dual inhibitors of both topoisomerase 1 and 2 (topo 1/2). google.com This inhibition leads to the accumulation of DNA strand breaks, which triggers cellular damage response pathways and ultimately results in apoptosis.

Protein kinases are crucial mediators of the signal transduction pathways that govern cell proliferation, survival, and differentiation. Their dysregulation is a frequent event in cancer, making them prime targets for therapeutic intervention. Furan-3-carboxamide derivatives have been identified as potent inhibitors of several key protein kinases.

One significant target is casein kinase II (CK2), a protein kinase that is overexpressed in many cancers and promotes cell survival by suppressing apoptosis. nih.gov A study identified N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide as a potent CK2 inhibitor with an IC50 value of 2.33 µM. nih.gov Other complex furan-carboxamides have been found to inhibit Aurora B and C kinases. google.com Furthermore, related furanonaphthoquinone compounds have been shown to block Src-mediated signaling pathways. nih.gov The inhibition of Src kinase activity subsequently affects downstream mediators such as focal adhesion kinase (FAK) and the PI3K/Akt pathway, which are critical for cancer cell migration and invasion. nih.gov

Chemopreventive Mechanisms and Cellular Protective Effects

Chemoprevention involves using specific agents to inhibit or reverse the process of carcinogenesis. nih.gov Furan-carboxamide derivatives have demonstrated notable cellular protective and antioxidant effects, which are key mechanisms in chemoprevention. nih.gov

Studies on related furan derivatives, such as furan fatty acids, have shown a strong protective effect in brain cells against cell death induced by oxidative stress. uu.nlrsc.orgresearchgate.net These compounds are believed to function by scavenging radicals generated during lipid peroxidation within the cell membrane, thus preventing cellular damage. rsc.orgresearchgate.net This protective capability is dependent on the presence of an intact furan ring. rsc.org

Similarly, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Certain derivatives exhibited significant protection against excitotoxic neuronal cell damage. nih.gov The mechanism for this protection includes the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation. nih.gov For instance, a derivative with a hydroxyl (-OH) substitution demonstrated appreciable antioxidant activity by inhibiting lipid peroxidation in rat brain homogenate and scavenging free radicals. nih.gov These findings highlight the potential of the carboxamide moiety linked to a furan or benzofuran ring to serve as a lead structure for developing agents that offer cellular protection against oxidative and excitotoxic damage. nih.gov

Multidrug Resistance (MDR) Reversal Mechanisms through P-glycoprotein Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective. clinpgx.org

Certain furan-3-carboxamide derivatives have shown promise in overcoming MDR. Research on anthra[2,3-b]furan-3-carboxamides revealed that these compounds are potent against cancer cell lines that are resistant to doxorubicin (B1662922) due to the expression of P-gp. nih.gov This suggests that these derivatives are not substrates for the P-gp pump or that they inhibit its function, thereby circumventing the resistance mechanism. nih.gov

The general mechanism for MDR reversal by P-gp modulators involves inhibiting the transporter's efflux activity. nih.govresearchgate.net Flavonoids and their derivatives, for example, can modulate P-gp by directly interacting with its ATP-binding site or substrate-binding site. clinpgx.org By blocking P-gp, these modulators increase the intracellular accumulation and cytotoxicity of co-administered anticancer drugs. nih.govresearchgate.net The development of potent furan-carboxamide derivatives as P-gp inhibitors represents a promising strategy to re-sensitize resistant cancer cells to conventional chemotherapy. nih.govnih.gov

Antiviral Studies and Specific Target Identification

The furan scaffold is present in numerous compounds with a broad spectrum of biological activities, including antiviral properties. scispace.comijabbr.com Research has focused on identifying specific viral targets and mechanisms of action for furan-carboxamide derivatives.

Furan-carboxamide derivatives and related structures have been shown to inhibit viral replication by targeting essential viral proteins. scispace.comaaup.edu

Viral Protease Inhibition : An arylfuran derivative was found to inhibit the Zika virus (ZIKV) NS3 protease (NS3pro), an essential enzyme for viral replication, with an IC50 value of 17 μM. researchgate.net

Viral Replication Step : A study on N-phenylpyridine-3-carboxamide, a structural analog, identified it as an inhibitor of the Dengue virus (DENV). nih.gov Time-of-drug-addition experiments revealed that the compound targets a post-entry step in the viral life cycle, specifically inhibiting viral RNA replication. nih.gov

Virus Assembly Inhibition : Flavone derivatives containing a carboxamide fragment have demonstrated the ability to inhibit the assembly of the Tobacco Mosaic Virus (TMV). mdpi.com Molecular docking studies suggest that these compounds interact with the TMV coat protein (CP), preventing the formation of new viral particles. mdpi.com

These findings indicate that furan-carboxamide derivatives can act on various stages of the viral life cycle, from replication to assembly, by targeting crucial viral proteins like proteases and structural proteins. frontiersin.orgcas.org

Table 1: Antiviral Targets of Furan Carboxamide Derivatives and Analogs

| Compound Class | Virus | Target Protein/Process | Mechanism of Action | Reference |

|---|---|---|---|---|

| Arylfuran Derivative | Zika Virus (ZIKV) | NS3 Protease (NS3pro) | Inhibition of essential viral enzyme | researchgate.net |

| N-Phenylpyridine-3-carboxamide | Dengue Virus (DENV) | RNA Replication | Inhibition of a post-entry replication step | nih.gov |

| Flavone-Carboxamide Derivative | Tobacco Mosaic Virus (TMV) | Coat Protein (CP) | Inhibition of virus assembly | mdpi.com |

Metabolic Enzyme Modulation and Inhibition

Furan-3-carboxamide derivatives have also been investigated for their ability to modulate key enzymes involved in metabolic pathways, demonstrating potential as therapeutic agents for metabolic disorders.

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for atherosclerosis. researchgate.net Several studies have demonstrated the significant hypolipidemic effects of furan-carboxamide derivatives in animal models. researchgate.netnih.govresearchgate.netrsc.org In Triton WR-1339-induced hyperlipidemic rats, treatment with various furan-2-carboxamide derivatives led to a significant reduction in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), along with an increase in high-density lipoprotein cholesterol (HDL-C). nih.govrsc.org The structure-activity relationship of these compounds indicates that the hypolipidemic activity is influenced by the heterocyclic furan ring, a carboxamide linker, and a large lipophilic moiety. aaup.edunih.gov

Table 2: Hypolipidemic Effects of Furan-2-Carboxamide Derivatives in Hyperlipidemic Rats

| Compound | Effect on Triglycerides (TG) | Effect on HDL-C | Key Finding | Reference |

|---|---|---|---|---|

| Furan-2-carboxamide (a5) | 86% reduction | 65% increase | Significant reduction in TG and increase in HDL-C compared to hyperlipidemic rats. | rsc.org |

| Furan-2-carboxamide (a11) | Significant reduction | Data not specified | Most significant results observed at a minimal dose (20 mg kg−1). | nih.gov |

| N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide | Significant reduction | Data not specified | Found to improve hypertriglyceridemia with changes in gene expression of key lipid metabolism enzymes. | researchgate.net |

| Benzoylphenyl carboxamides with furan ring | ~70% reduction | Data not specified | Demonstrated potent reduction in triglyceride levels. | aaup.edu |

One of the enzymatic targets associated with furan-carboxamide derivatives is carbonic anhydrase (CA) . nih.govresearchgate.net Sulfonamides incorporating furan-carboxamide moieties have been reported as potent inhibitors of CA isozymes, particularly CA II and CA IV, with affinities in the low nanomolar range. nih.gov Inhibition of carbonic anhydrase is a therapeutic strategy for conditions like glaucoma, and these furan derivatives have shown effective and long-lasting intraocular pressure-lowering properties. nih.govresearchgate.net

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that degrades a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.govmdpi.com By inhibiting FAAH, the levels of these bioactive lipids are increased, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov This makes FAAH a promising therapeutic target for pain and various CNS disorders. nih.gov

The development of FAAH inhibitors has explored various chemical scaffolds. One class of potent FAAH inhibitors includes α-keto heterocycles, which are designed to present an electrophilic carbonyl group that reacts with the catalytic serine residue of the enzyme to form a stable, covalent bond. researchgate.net Given the structural features of furan-3-carboxamides, particularly the potential for modification to include such electrophilic centers, this class of compounds represents a promising area for the design of novel FAAH inhibitors. The inhibition of FAAH by specific furan-3-carboxamide derivatives could enhance the activity of the endocannabinoid system, offering therapeutic potential for a range of neurological and inflammatory conditions. researchgate.netnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibition

The arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is central to the inflammatory process. nih.gov While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, this can lead to an increase in the production of pro-inflammatory leukotrienes via the LOX pathway, potentially causing side effects like gastrointestinal issues. nih.govresearchgate.net Consequently, the development of dual inhibitors that target both COX and LOX pathways is considered a promising strategy for creating safer and more effective anti-inflammatory agents. nih.govresearchgate.netnih.gov

This dual-inhibition approach is believed to offer a broader spectrum of anti-inflammatory action with an improved safety profile. mdpi.comdntb.gov.ua Research into dual inhibitors has identified various chemical scaffolds, including natural products like curcumin (B1669340) and gingerol, and synthetic structures such as certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives. nih.govmdpi.com For instance, a series of pyrrolo[3,4-c]pyrrole derivatives were synthesized and evaluated for their ability to inhibit both COX-2 and 15-lipoxygenase (15-LOX), with some compounds showing potent activity against both enzymes. mdpi.com Similarly, certain alkaloids have demonstrated dual inhibitory potential, with demethyleneberberine (B150084) showing IC₅₀ values of 13.46 ± 1.91 μM against COX-2 and 2.93 ± 0.81 μM against 5-LOX. nih.gov While the furan scaffold itself is recognized for its anti-inflammatory potential, specific research data focusing on 2,4-dimethyl-N-phenylfuran-3-carboxamide or related furan-3-carboxamide derivatives as dual COX/LOX inhibitors is not extensively detailed in the available literature. utripoli.edu.ly

Cdc7 Kinase Inhibition as an Antitumor Strategy

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. acs.orgnih.gov Its overexpression has been noted in a wide range of tumor cell lines and primary tumors, making it an attractive target for the development of novel anticancer therapeutics. nih.govmdpi.com Inhibition of Cdc7 kinase can lead to apoptosis in cancer cells, often independent of their p53 status, highlighting its potential as a therapeutic strategy. acs.orgnih.gov

Several small molecule inhibitors targeting Cdc7 have been developed. These are typically ATP-competitive inhibitors that bind to the kinase's ATP-binding pocket. nih.gov Research in this area has led to the discovery of various chemical classes with Cdc7 inhibitory activity. One such class is the 5-heteroaryl-3-carboxamido-2-aryl pyrroles. acs.orgnih.gov Although these are pyrrole-based rather than furan-based, they share the 3-carboxamide feature. Structure-activity relationship (SAR) studies on these pyrrole (B145914) derivatives revealed that the primary amide is a key feature for activity. For example, compound 18 from this series was identified as a lead compound with significant efficacy in an in vivo tumor model. nih.gov In contrast, converting the amide to a carboxylic acid or a substituted secondary amide resulted in a significant loss of cellular activity, underscoring the importance of the unsubstituted carboxamide group for potent inhibition. acs.org While these findings highlight the potential of carboxamide-containing heterocycles as Cdc7 inhibitors, specific studies on furan-3-carboxamide derivatives for this target are not prominently featured in the reviewed literature.

Salicylate (B1505791) Synthase (MbtI) Inhibition in Antitubercular Context

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel drug targets. mdpi.com One such target is the salicylate synthase MbtI, an enzyme essential for the biosynthesis of mycobactins, which are siderophores required for iron acquisition by Mtb. mdpi.comtandfonline.com Since the MbtI pathway is absent in humans, inhibitors targeting this enzyme are expected to have minimal off-target effects. mdpi.com

Research has identified furan-based compounds as a promising class of MbtI inhibitors. tandfonline.comnih.gov Specifically, derivatives of 5-phenylfuran-2-carboxylic acid have been extensively studied. tandfonline.comnih.gov Although these are furan-2-carboxylic acids rather than furan-3-carboxamides, they represent a closely related class of furan derivatives investigated for antitubercular activity. SAR studies led to the development of potent inhibitors. For example, compound 1h , featuring two trifluoromethyl groups on the phenyl ring, was found to be a competitive inhibitor of MbtI with a Ki value of 8.8 ± 0.7 µM and showed antimycobacterial activity (MIC⁹⁹ = 250 µM), which was suggested to be linked to the inhibition of mycobactin (B74219) biosynthesis. tandfonline.com Further optimization led to compounds like IV (5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid), which exhibited a better antimycobacterial activity with a MIC⁹⁹ of 125 µM and a Ki of 9.2 ± 0.7 μM. mdpi.com

Table 1: Inhibitory Activity of Selected Furan-Based MbtI Inhibitors

| Compound | Substituents on Phenyl Ring | MbtI IC₅₀ (µM) | MbtI Kᵢ (µM) | MIC⁹⁹ (µM) on M. bovis BCG | Reference |

| I | p-NO₂, o-Cl | 17.9 ± 3.2 | - | 250 | mdpi.comresearchgate.net |

| 1a | p-CF₃, o-Cl | 28.5 ± 2.6 | - | - | tandfonline.com |

| 1h | p-CF₃, o-CF₃ | 13.1 ± 2.0 | 8.8 ± 0.7 | 250 | tandfonline.com |

| IV | m-CN, m'-CF₃ | - | 9.2 ± 0.7 | 125 | mdpi.com |

| 1c | m-CN, m'-phenethyl | ~3 | - | >200 | mdpi.com |

| 1e | m-CN, m'-cinnamyl | ~13 | - | ~125 | mdpi.com |

| 1f | m-CN, m'-phenylacetylenyl | 12 | - | 63 | mdpi.com |

Central Nervous System (CNS) Receptor Modulation

Furan-containing compounds have been investigated for their activity on various CNS targets, indicating the scaffold's utility in neuropharmacology. ijabbr.comutripoli.edu.ly The interactions between different neurotransmitter systems, such as the cannabinoid and dopamine (B1211576) systems, are complex and play roles in motor control, cognition, and emotional processes. nih.govescholarship.org

Investigation of Dopamine Receptor and Cannabinoid Receptor Ligand Activity

The cannabinoid receptor 1 (CB1) and the dopamine receptor D2 are extensively co-expressed in brain regions like the basal ganglia. nih.gov The endocannabinoid system is known to modulate dopaminergic neurotransmission, and this interaction is a target for therapeutic intervention in various neurological and psychiatric conditions. nih.govescholarship.org

While direct studies on this compound are scarce, research on other carboxamide-containing scaffolds demonstrates their potential as cannabinoid receptor ligands. For instance, a series of 1,6-disubstituted-4-quinolone-3-carboxamides were developed as highly potent and selective ligands for the cannabinoid 2 (CB2) receptor. nih.gov Some compounds in this class, such as compound 1 , acted as agonists with antinociceptive effects, while others, like compound 2 , behaved as inverse agonists. nih.gov Further modification of this scaffold led to the 1,2,3-triazole derivative 11 , which showed potent inverse agonist activity at the CB2 receptor and produced analgesic effects in animal models. nih.gov These examples show that the carboxamide linker, or its bioisosteres, is a viable component in the design of selective cannabinoid receptor modulators.

Table 2: Activity of Selected 4-Quinolone-3-Carboxamide Derivatives at Cannabinoid Receptors

| Compound | Structure | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB2 Selectivity Index (CB1/CB2) | Functional Activity at CB2 | Reference |

| 1 | 4-Quinolone-3-carboxamide derivative | 1500 | 0.44 | 3409 | Agonist | nih.gov |

| 2 | 4-Quinolone-3-carboxamide derivative | >10000 | 0.76 | >13158 | Inverse Agonist | nih.gov |

| 11 | 1,2,3-Triazole bioisostere of quinolone-carboxamide | 2300 | 1.8 | 1277 | Inverse Agonist | nih.gov |

Analgesic and Antinociceptive Activity Evaluation

The search for novel analgesics with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. researchgate.net Furan-containing scaffolds have been explored for potential analgesic and antinociceptive properties. ijabbr.comutripoli.edu.lynih.gov The mechanisms underlying pain are complex, involving both central and peripheral pathways, and different chemical structures may target different components of these pathways, such as opioid or other neurotransmitter receptors. researchgate.netmdpi.com

Studies on furan-containing congeners of ranitidine (B14927) have identified potent improgan-like antinociceptive agents. nih.govnih.gov These compounds act centrally, but their mechanism is distinct from opioids. nih.gov The most potent compound from one such study, VUF5498 , demonstrated an ED₅₀ of 25 nmol (intracerebroventricular), a potency comparable to that of morphine. nih.govnih.gov This research highlights that replacing the imidazole (B134444) ring of earlier compounds with a dimethylaminomethyl-furan group can yield highly potent analgesics. nih.gov Other research has investigated acetylenic furan derivatives, finding that their antinociceptive effects may be mediated through the opioidergic or muscarinic cholinergic systems. researchgate.net For example, the analgesic effect of certain acetylenic thiophene (B33073) and furan derivatives was blocked by the opioid antagonist naloxone, suggesting an opioid-like mechanism. researchgate.net These findings collectively support the potential of the furan moiety as a core structure in the development of new analgesic agents. ijabbr.comutripoli.edu.ly

Table 3: Antinociceptive Potency of Selected Furan-Containing Improgan Congeners

| Compound | Spacer Length (Carbons) | Polar Group | Tail Group | Antinociceptive Potency ED₅₀ (nmol, icv) | Reference |

| VUF5498 | 4 | Guanidine | 4-Iodophenyl | 25 | nih.gov |

| VUF5497 | 6 | Guanidine | Phenyl | 111 | nih.gov |

| VUF5550 | 6 | Guanidine | 4-Iodophenyl | 120 | nih.gov |

| VUF5496 | 4 | Guanidine | Phenyl | 159 | nih.gov |

Vi. Structure Activity Relationship Sar and Ligand Design Principles for Furan 3 Carboxamide Systems

Correlating Specific Structural Features with Observed Biological Potency

The biological potency of furan-3-carboxamide (B1318973) derivatives is intricately linked to the nature and position of substituents on both the furan (B31954) and the N-phenyl rings. Systematic modifications of these structural features have led to the identification of key determinants of activity.

For instance, in a series of furan-3-carboxamides synthesized and evaluated for their antimicrobial activity, the substituents on the N-phenyl ring were found to significantly influence their efficacy. nih.gov A quantitative structure-activity relationship (QSAR) investigation revealed a correlation between the physicochemical parameters of the compounds and their biological activity. nih.gov

In another study focusing on pyrazol-furan carboxamide analogues as Akt1 kinase inhibitors, most of the synthesized compounds exhibited moderate to excellent inhibitory activities. nih.gov The structure-activity relationship analysis indicated that the nature of the substituent on the pyrazole (B372694) ring and the linker between the furan and pyrazole moieties were critical for potency. nih.gov Specifically, the presence of certain groups at particular positions led to a significant enhancement in activity.

A detailed examination of carbamothioyl-furan-2-carboxamide derivatives revealed that the substituents on the phenyl ring of the amine substrate influenced the reaction yield and, subsequently, the biological activity. mdpi.com Compounds with aromatic moieties demonstrated higher lipophilicity and, consequently, more potent antibacterial and antifungal activities compared to their non-aromatic counterparts. mdpi.com

Interactive Table: Structure-Activity Relationship of Furan-3-Carboxamide Derivatives

| Compound | R1 (Furan Ring) | R2 (N-Phenyl Ring) | Biological Activity (IC50/MIC) | Reference |

|---|---|---|---|---|

| Series A | Methyl | 4-Chloro | [Data] | nih.gov |

| Series A | Ethyl | 4-Fluoro | [Data] | nih.gov |

| Series B | H | 3-Trifluoromethyl | [Data] | nih.gov |

| Series B | Methyl | 4-Methoxy | [Data] | nih.gov |

| Series C | H | 2,4-Dinitrophenyl | [Data] | mdpi.com |

Note: This table is a representative example. Specific data points would be populated from detailed experimental results in the cited literature.

Pharmacophore Elucidation and Identification of Key Structural Motifs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For furan-3-carboxamide systems, this approach has been instrumental in defining the key structural motifs that govern their interaction with biological targets.

A pharmacophore model for a series of indole-based alphavirus replication inhibitors, which share structural similarities with furan-3-carboxamides, highlighted several key features. nih.gov These include an optimal linker length between the core scaffold and a terminal aromatic group, the precise placement of a carboxamide group on the linker, and an unhindered carbonyl group. nih.gov This model provides a rational basis for the design of new antiviral compounds.

In a study on furanone derivatives, a four-point pharmacophore model was developed for cyclooxygenase inhibitors. pharmacophorejournal.com This model comprised one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com The successful development of a 3D-QSAR model based on this pharmacophore underscores its utility in predicting the activity of new compounds. pharmacophorejournal.com

The key structural motifs commonly identified in active furan-3-carboxamide derivatives include:

A hydrogen bond donor/acceptor: The carboxamide linkage itself is a crucial feature, capable of forming hydrogen bonds with target proteins.

Aromatic/hydrophobic regions: Both the furan and the N-phenyl rings provide hydrophobic surfaces that can engage in van der Waals interactions.

Specific substituent patterns: The electronic and steric properties of substituents on the aromatic rings can fine-tune the binding affinity and selectivity.

Rational Design Principles for Optimized Furan-3-carboxamide Analogues

The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of optimized furan-3-carboxamide analogues. This approach involves the deliberate modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

A study on the design of novel pyrazol-furan carboxamide analogues as Akt kinase inhibitors exemplifies this strategy. nih.gov Based on the understanding of the target's active site, a series of compounds were designed and synthesized, leading to the discovery of potent and selective inhibitors. nih.gov Molecular docking studies further elucidated the binding mode of these compounds, providing a structural basis for their activity. nih.gov

The rational design of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents also highlights key design principles. mdpi.com Structure-activity relationship analysis indicated that the inclusion of hydroxyl groups on specific rings and a para-amino group on another ring significantly enhanced potency. mdpi.com

Key principles for the rational design of furan-3-carboxamide analogues include:

Structure-based design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site.

Ligand-based design: Employing information from a set of known active molecules to develop a pharmacophore model that guides the design of new compounds.

Property-based design: Optimizing the physicochemical properties of the molecule, such as solubility and membrane permeability, to improve its drug-like characteristics.

Bioisosteric Replacement Strategies in Compound Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comresearchgate.net This approach is often used to improve potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. cambridgemedchemconsulting.comdrughunter.com